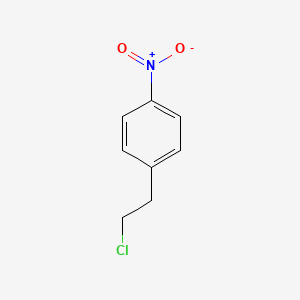

1-(2-Chloroethyl)-4-nitrobenzene

描述

Structure

3D Structure

属性

IUPAC Name |

1-(2-chloroethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJGYIQRMAGKBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80301441 | |

| Record name | 1-(2-chloroethyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20264-95-3 | |

| Record name | NSC143402 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-chloroethyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 1 2 Chloroethyl 4 Nitrobenzene

Established Synthetic Routes

Established methods for synthesizing substituted nitroaromatics rely on fundamental organic reactions. These routes often involve building the carbon skeleton first, followed by the introduction or modification of functional groups through well-understood mechanisms.

Electrophilic Aromatic Substitution (EAS) is a foundational class of reactions for functionalizing aromatic rings. byjus.com The general mechanism involves the generation of a strong electrophile that attacks the electron-rich benzene (B151609) ring, forming a resonance-stabilized carbocation known as an arenium ion. byjus.comgalaxy.ai Aromaticity is then restored by the loss of a proton. galaxy.ai A classic example is the nitration of benzene, where a nitronium ion (NO₂⁺), generated from nitric acid and sulfuric acid, acts as the electrophile to produce nitrobenzene (B124822). byjus.comjove.comlibretexts.org

However, once a nitro group is present on the ring, further electrophilic substitution becomes significantly more challenging. The nitro group is a powerful electron-withdrawing group, which deactivates the benzene ring towards subsequent electrophilic attack. galaxy.airsc.org This deactivation is so pronounced that Friedel-Crafts reactions, a common method for alkylating or acylating benzene rings, are generally unsuccessful on nitrobenzene. stackexchange.comechemi.comlibretexts.org In fact, nitrobenzene's lack of reactivity allows it to be used as a solvent for Friedel-Crafts reactions at high temperatures. stackexchange.comechemi.com The strong deactivation makes the direct introduction of the chloroethyl group onto nitrobenzene via a Friedel-Crafts alkylation an unfeasible synthetic route. echemi.comlibretexts.org

Given the difficulty of direct electrophilic substitution on nitrobenzene, a more common strategy involves the synthesis of a precursor molecule that can be converted to the target compound via nucleophilic substitution. A viable precursor for 1-(2-chloroethyl)-4-nitrobenzene is 2-(4-nitrophenyl)ethanol. This alcohol can be synthesized through various methods, and its hydroxyl group can then be replaced by a chlorine atom using standard reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

An analogous reaction, demonstrating the utility of nucleophilic substitution in this context, is the synthesis of 1-(2-chloroethoxy)-4-nitrobenzene (B1586440). In this procedure, p-nitrophenol is treated with 1-bromo-2-chloroethane (B52838) in the presence of a base like potassium carbonate. chemicalbook.com The phenoxide ion, a potent nucleophile, attacks the electrophilic carbon of 1-bromo-2-chloroethane to form the ether linkage. chemicalbook.com

| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Yield | Reference |

| p-Nitrophenol | 1-Bromo-2-chloroethane | Potassium Carbonate | Acetonitrile (B52724) | 80 °C | 84% | chemicalbook.com |

| A summary of the synthesis of 1-(2-chloroethoxy)-4-nitrobenzene via nucleophilic substitution. |

This strategy is also central to the synthesis of many β-phenethylamines, where phenethyl halides or sulfonates serve as electrophiles for nitrogen nucleophiles. youtube.com

As established, direct Friedel-Crafts alkylation on the deactivated nitrobenzene ring is problematic. stackexchange.comlibretexts.org An alternative strategy is to perform the alkylation or acylation on benzene or a less deactivated derivative first, and then introduce the nitro group in a later step.

A common workaround for the issues associated with Friedel-Crafts alkylation (such as polyalkylation and carbocation rearrangements) is to use Friedel-Crafts acylation. For instance, benzene can be acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 2-chloro-1-phenylethanone. The resulting ketone is deactivating, preventing further acylation. This ketone can then be reduced to 2-chloro-1-phenylethanol, and subsequently, the hydroxyl group can be removed. The final step would be the nitration of the resulting chloroethylbenzene. The nitration would yield a mixture of ortho and para isomers, from which the desired this compound would need to be separated.

Novel Synthetic Strategies and Process Development

Recent advances in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods. These include the use of advanced catalytic systems and the application of green chemistry principles.

Modern catalysis offers powerful tools for C-C bond formation and functional group transformations. For the synthesis of β-phenethylamine derivatives, nickel-catalyzed cross-electrophile coupling reactions have emerged as a modular and effective strategy. acs.org These methods can couple aryl halides with alkyl electrophiles, suggesting a potential route to this compound by coupling a halo-nitrobenzene with a chloroethyl-containing reagent.

Furthermore, catalysis plays a significant role in modifying precursors. The reduction of a nitro group to an amine is often achieved through catalytic hydrogenation using transition metal catalysts like palladium, platinum, or nickel. jove.com This transformation is a key step in the synthesis of many pharmaceuticals and industrial chemicals derived from nitroaromatics.

Solid acid catalysts, such as zeolites, are also being explored for aromatic functionalization. For example, H-USY zeolite has been shown to catalyze the chlorination of deactivated aromatic compounds like nitrobenzene. researchgate.net This catalytic approach can provide high conversion and selectivity under specific conditions. researchgate.net

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. iwu.edu This involves using safer reagents, minimizing waste, and employing catalytic rather than stoichiometric reagents. iwu.edu

A notable example of a greener approach to the synthesis of related compounds is the chlorination of nitrobenzene using trichloroisocyanuric acid (TCCA) as the chlorinating agent in combination with a solid acid zeolite catalyst (H-USY). researchgate.net This method, which can be implemented in a continuous flow system, avoids the use of highly toxic and hazardous molecular chlorine. researchgate.net The solid catalyst can be recovered and reused, and the main byproduct, cyanuric acid, can be recycled to regenerate TCCA, aligning with the principles of atom economy and waste reduction. researchgate.net Research has demonstrated good conversion rates and high selectivity for monochlorinated products with this system. researchgate.net

| Substrate | Chlorinating Agent | Catalyst | Conditions | Conversion | Selectivity (Monochloro) | Reference |

| Nitrobenzene | TCCA | H-USY Zeolite | Continuous Flow | 64% | 90-99% | researchgate.net |

| Summary of a green catalytic approach for the chlorination of nitrobenzene. |

The replacement of volatile organic solvents (VOCs) with more environmentally friendly alternatives, such as ionic liquids, is another key aspect of green chemistry that could be applied to the synthesis of this compound. iwu.edu

Optimization of Reaction Conditions and Yields for Industrial Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production necessitates a thorough optimization of various reaction parameters. The typical laboratory synthesis involves reacting 4-nitrophenol (B140041) with an agent like 1-bromo-2-chloroethane in the presence of a base such as potassium carbonate in a solvent like acetonitrile. chemicalbook.com For industrial-scale operations, each component and condition is re-evaluated to ensure economic viability and process efficiency.

Reactant Selection and Stoichiometry: On an industrial scale, the choice of the chloroethylating agent is critical. While 1-bromo-2-chloroethane is effective, 1,2-dichloroethane (B1671644) is often a more cost-effective alternative. The stoichiometry is carefully controlled to maximize the conversion of the limiting reactant, typically the more expensive 4-nitrophenol, and to minimize side reactions.

Base and Solvent System: The selection of the base and solvent is interdependent and crucial for reaction rate and yield. While potassium carbonate is common, stronger and more soluble bases might be used to accelerate the reaction. organic-synthesis.com The solvent choice is pivotal; phase-transfer catalysis (PTC) is a common strategy in industrial Williamson ether syntheses. numberanalytics.com A PTC system, often involving a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from an aqueous phase (where an inorganic base like sodium hydroxide (B78521) is dissolved) to an organic phase (containing the chloroethylating agent). This avoids the need for expensive, anhydrous polar aprotic solvents like acetonitrile. numberanalytics.comrsc.org

Temperature and Pressure: Reaction temperature is a key parameter to control. Higher temperatures increase the reaction rate but can also lead to the formation of undesired byproducts through elimination or other side reactions. numberanalytics.com Industrial processes are therefore operated at an optimal temperature that balances reaction speed with selectivity. The reaction is typically run at or near atmospheric pressure, avoiding the significant capital and operational costs associated with high-pressure reactors. numberanalytics.com

Catalyst and Reaction Time: In a phase-transfer catalysis setup, the catalyst's efficiency and stability are paramount. The goal is to achieve a high conversion rate in the shortest time possible to maximize reactor throughput. Reaction times in industrial settings are often optimized to be a few hours, a significant consideration for batch processing schedules. organic-synthesis.com

The table below summarizes the key considerations for optimizing the reaction conditions for the industrial scale-up of this compound synthesis.

| Parameter | Laboratory Scale (Typical) | Industrial Scale-Up Considerations & Optimization | Rationale for Optimization |

| Ethylating Agent | 1-Bromo-2-chloroethane | 1,2-Dichloroethane | Lower cost and wide availability. |

| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydroxide (NaOH) | High reactivity and lower cost. |

| Solvent | Acetonitrile | Biphasic system (e.g., Toluene/Water) with a Phase Transfer Catalyst (PTC) | Reduces cost, simplifies workup, and enhances reaction rate. numberanalytics.comrsc.org |

| Catalyst | None | Quaternary ammonium salts (e.g., TBAB - Tetrabutylammonium bromide) | Facilitates inter-phase transport of reactants, increasing reaction speed and efficiency. numberanalytics.com |

| Temperature | Reflux (e.g., 80°C in Acetonitrile) chemicalbook.com | Optimized temperature (e.g., 70-90°C) | Balances reaction rate against the formation of impurities to maximize selectivity. numberanalytics.com |

| Pressure | Atmospheric | Atmospheric | Avoids the high capital and operational costs of pressurized equipment. numberanalytics.com |

| Yield | ~84% (crude) chemicalbook.com | >95% (optimized) | Maximizes product output and economic efficiency of the process. |

Purification Methodologies for Synthetic Products

Following the synthesis, the crude this compound must be purified to meet the stringent quality requirements for its use in subsequent manufacturing processes. The purification protocol is designed to remove unreacted starting materials, the phase-transfer catalyst, inorganic salts, and any byproducts formed during the reaction.

Initial Washing and Phase Separation: The reaction mixture is first cooled and then subjected to a series of washing steps. If a two-phase system was used, the organic layer containing the product is separated. It is then washed with water to remove the bulk of the inorganic base and salts. A subsequent wash with a dilute acid solution may be employed to neutralize any remaining base, followed by another water wash until the effluent is neutral. google.com

Crystallization: Crystallization is a powerful technique for purifying solid organic compounds. google.com The crude product, after initial washing and solvent removal (if necessary), is dissolved in a suitable hot solvent or solvent mixture. Upon cooling, the desired this compound crystallizes out, leaving most of the impurities dissolved in the mother liquor. The choice of solvent is critical to ensure high recovery of the pure product. The resulting crystals are then isolated by filtration and washed with a small amount of cold, fresh solvent to remove any adhering mother liquor.

Drying: The final step is the drying of the purified, crystalline product. This is typically carried out in a vacuum oven at a controlled temperature to remove any residual solvent without causing decomposition of the product. The purity of the final product can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and melting point analysis. A purity of over 98% is often achievable with these methods. cookechem.com

The purification process is summarized in the table below.

| Purification Step | Description | Impurities Removed |

| 1. Phase Separation | The organic phase containing the product is separated from the aqueous phase. | Water-soluble salts, excess inorganic base (e.g., NaOH). |

| 2. Aqueous Washing | The organic layer is washed multiple times with water. | Residual inorganic salts and base. google.com |

| 3. Neutralization Wash | A wash with a dilute acid solution followed by water washes. | Trace amounts of base, ensuring neutrality. |

| 4. Solvent Removal | The solvent from the organic phase is removed, often by distillation. | Reaction solvent (e.g., Toluene). |

| 5. Recrystallization | The crude solid is dissolved in a hot solvent and allowed to cool, causing the pure product to crystallize. | Unreacted 4-nitrophenol, byproducts, residual catalyst. google.com |

| 6. Filtration & Washing | The crystallized product is collected by filtration and washed with a small amount of cold solvent. | Mother liquor containing dissolved impurities. |

| 7. Vacuum Drying | The final product is dried under vacuum to remove residual crystallization solvent. | All remaining volatile components. |

Iii. Chemical Reactivity and Transformation Mechanisms

Reactions Involving the Chloroethyl Moiety

The chloroethyl group is susceptible to a variety of reactions typical of alkyl halides, including nucleophilic substitution and elimination.

The carbon atom attached to the chlorine in the ethyl chain is electrophilic and thus a target for nucleophiles. The reaction can proceed via either an SN1 or SN2 mechanism, depending on the reaction conditions.

SN2 Mechanism: This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. The nucleophile attacks the carbon atom bearing the chlorine in a single, concerted step, leading to inversion of stereochemistry if the carbon were chiral.

SN1 Mechanism: This pathway is more likely with weak nucleophiles or in protic solvents that can stabilize the intermediate carbocation. The rate-determining step is the formation of this carbocation, which is then rapidly attacked by the nucleophile. youtube.com The proximity of the electron-withdrawing nitrobenzene (B124822) ring can influence the stability of the carbocation and thus the favorability of this mechanism.

A related reaction is the nucleophilic substitution on 4-nitrophenyl derivatives to form ethers. For instance, 4-nitrophenol (B140041) can react with 1-bromo-2-chloroethane (B52838) in the presence of a base like potassium carbonate to yield 1-(2-chloroethoxy)-4-nitrobenzene (B1586440).

Under the influence of a strong base, 1-(2-chloroethyl)-4-nitrobenzene can undergo an E2 elimination reaction to form 4-nitrostyrene (B89597). This reaction involves the abstraction of a proton from the carbon adjacent to the aromatic ring and the simultaneous departure of the chloride ion. saskoer.ca The E2 mechanism has a specific stereochemical requirement for the proton and the leaving group to be anti-periplanar. saskoer.ca

The formation of the conjugated π-system of the styrene (B11656) derivative is a significant driving force for this reaction.

The chloroethyl group can participate in intramolecular cyclization reactions, particularly when the aromatic ring bears a suitably positioned nucleophilic group. For example, if the nitro group is reduced to an amino group, the resulting amine can act as an internal nucleophile, attacking the electrophilic carbon of the chloroethyl chain to form a nitrogen-containing heterocycle, such as a substituted indole (B1671886) or quinoline (B57606) derivative, depending on the reaction conditions.

Reactions Involving the Nitro Group

The nitro group profoundly influences the reactivity of the aromatic ring and can itself be transformed into other functional groups.

The nitro group is readily reduced to a variety of other nitrogen-containing functional groups. The product of the reduction depends on the reducing agent and the reaction conditions.

Reduction to Amines: This is a common and synthetically important transformation. A variety of reagents can effect this change, including:

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. commonorganicchemistry.commasterorganicchemistry.com

Metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid. commonorganicchemistry.commasterorganicchemistry.com

Sodium hydrosulfite or sodium sulfide (B99878) can also be used. wikipedia.org

Reduction to Hydroxylamines: Under milder reduction conditions, aryl nitro compounds can be converted to aryl hydroxylamines. Reagents for this transformation include zinc metal in the presence of ammonium (B1175870) chloride or catalytic reduction with rhodium on carbon and hydrazine. wikipedia.org

Table 1: Common Reducing Agents for Nitro Groups and Their Products

| Reducing Agent | Product |

|---|---|

| H₂, Pd/C | Amine |

| Fe, HCl | Amine |

| SnCl₂, HCl | Amine |

| Zn, NH₄Cl | Hydroxylamine (B1172632) |

| Na₂S₂O₄ | Amine |

The nitro group is a strong electron-withdrawing group due to both the inductive effect of the electronegative nitrogen and oxygen atoms and the resonance effect, which delocalizes electron density from the aromatic ring onto the nitro group. quora.comnumberanalytics.com

This electron withdrawal has two major consequences for the reactivity of the aromatic ring:

Deactivation towards Electrophilic Aromatic Substitution: The reduced electron density in the benzene (B151609) ring makes it less nucleophilic and therefore less reactive towards electrophiles. quora.comyoutube.com The nitro group is a meta-director for electrophilic substitution because the meta position is less deactivated than the ortho and para positions. youtube.com

Activation towards Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group, particularly its ability to stabilize a negative charge at the ortho and para positions through resonance, makes the aromatic ring more susceptible to nucleophilic attack. stackexchange.comyoutube.comstackexchange.com This effect is most pronounced when the leaving group is at the ortho or para position relative to the nitro group. In the case of this compound, while the chloro group is on the side chain, the principle of activating the ring to nucleophilic attack still holds.

Interplay of Functional Groups and Regioselectivity in Reactions

The reactivity of this compound is a nuanced interplay of electronic and steric factors. The nitro group and the chloroethyl group, with their distinct electronic properties, significantly influence the electron density distribution within the benzene ring, thereby governing the regioselectivity of aromatic substitution reactions.

The electronic landscape of the benzene ring in this compound is heavily influenced by the strong electron-withdrawing nature of the nitro group (-NO2). This effect is a combination of two key factors:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma (σ) bonds. numberanalytics.comlibretexts.org This results in a general decrease in electron density across the entire ring, making it less nucleophilic. quora.comquora.com

Resonance Effect (-M or -R): The nitro group can also withdraw electron density from the benzene ring through the pi (π) system via resonance. quora.comvedantu.com This delocalization of electrons creates partial positive charges at the ortho and para positions relative to the nitro group. vedantu.com

Due to these combined effects, the benzene ring in this compound is significantly deactivated towards electrophilic aromatic substitution (EAS) reactions. quora.comdoubtnut.com Electrophiles, which are electron-seeking species, will preferentially attack positions with higher electron density. In this case, the meta position is the least deactivated (or least positively charged) and therefore the most favorable site for electrophilic attack. vedantu.com

Conversely, the presence of the strong electron-withdrawing nitro group makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr) reactions. numberanalytics.comdoubtnut.com By reducing the electron density, particularly at the ortho and para positions, the ring becomes more electrophilic and thus more readily attacked by nucleophiles. stackexchange.com

The chloroethyl group primarily exerts an electron-withdrawing inductive effect (-I) due to the electronegativity of the chlorine atom, albeit weaker than the nitro group. libretexts.org Its influence on the aromatic ring's reactivity is generally less pronounced than that of the nitro group.

The following table summarizes the electronic effects of the substituents:

| Functional Group | Inductive Effect | Resonance Effect | Overall Effect on Benzene Ring for EAS | Directing Influence for EAS |

| Nitro (-NO2) | -I (Strongly withdrawing) | -M (Strongly withdrawing) | Strongly deactivating | Meta-directing |

| Chloroethyl (-CH2CH2Cl) | -I (Weakly withdrawing) | None | Weakly deactivating | Ortho, Para-directing (by hyperconjugation, though weak and often overridden) |

EAS: Electrophilic Aromatic Substitution

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede the approach of a reacting species. masterorganicchemistry.comyoutube.com In the context of this compound, the chloroethyl group can present a steric barrier to reagents attempting to attack the aromatic ring, particularly at the ortho position adjacent to it.

The degree of steric hindrance can influence the regioselectivity of a reaction. For instance, in reactions where both the ortho and para positions are electronically favored, a bulky reagent may preferentially attack the less hindered para position.

The impact of steric hindrance is particularly significant in substitution reactions occurring at the chloroethyl side chain. For example, in bimolecular nucleophilic substitution (SN2) reactions, the accessibility of the carbon atom bearing the chlorine is crucial. The presence of the bulky nitrophenyl group can hinder the backside attack required for an SN2 mechanism, potentially slowing down the reaction rate compared to a less substituted haloalkane. chemistrysteps.comlibretexts.orgbyjus.com Conversely, in unimolecular nucleophilic substitution (SN1) reactions, which proceed through a carbocation intermediate, steric hindrance around the reacting center can be less of a determining factor. chemistrysteps.comchemistryhall.com

Mechanistic Investigations and Reaction Intermediates

Understanding the precise mechanisms of reactions involving this compound requires the study of reaction pathways and the identification of any transient species that may form.

Various spectroscopic techniques are invaluable tools for elucidating the mechanisms of chemical transformations. For reactions involving nitrophenyl compounds, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to monitor the progress of a reaction over time. rsc.org For instance, 1H NMR can track the disappearance of starting materials and the appearance of products, providing insights into reaction kinetics and regioselectivity. rsc.org

Infrared (IR) and Raman spectroscopy can also be utilized to identify functional groups present in the reactants, products, and potentially in reaction intermediates. researchgate.net Changes in the vibrational frequencies of the nitro group or the C-Cl bond, for example, can provide evidence for their involvement in a reaction.

Many chemical reactions proceed through short-lived, high-energy intermediates that are not easily isolated. The characterization of these transient species is crucial for a complete understanding of the reaction mechanism.

In the context of nucleophilic aromatic substitution reactions involving nitroaromatic compounds, a key transient intermediate is the Meisenheimer complex. numberanalytics.com This is a negatively charged species formed by the addition of a nucleophile to the electron-deficient aromatic ring. The stability of the Meisenheimer complex is enhanced by the presence of strong electron-withdrawing groups like the nitro group, which can delocalize the negative charge. numberanalytics.com

The formation and behavior of such transient species can sometimes be studied using low-temperature NMR or other specialized spectroscopic techniques that can "trap" or detect these fleeting intermediates. rsc.org For example, in a study of the reaction of 4-nitrobenzofuroxan with aryloxide nucleophiles, a transient C-7 O-adduct was observed at low temperatures using 1H NMR spectroscopy. rsc.org

Iv. Computational and Theoretical Studies on 1 2 Chloroethyl 4 Nitrobenzene

Quantum Chemical Investigations of Molecular Structure

Quantum chemical methods are instrumental in elucidating the three-dimensional structure, electronic properties, and stability of molecules. For 1-(2-chloroethyl)-4-nitrobenzene, these investigations would primarily involve Density Functional Theory (DFT) and ab initio calculations to model its behavior at the atomic level.

The rotation of the 2-chloroethyl side chain relative to the benzene (B151609) ring leads to different spatial arrangements. The most stable conformers are expected to be those that minimize steric hindrance between the bulky chloroethyl group and the ortho-hydrogens of the benzene ring. Furthermore, rotation around the Cα-Cβ bond results in gauche and anti conformations, with the anti conformer, where the chlorine atom and the benzene ring are farthest apart, generally being the most energetically favorable due to reduced steric repulsion. The nitro group is expected to be nearly coplanar with the benzene ring to maximize resonance stabilization, although slight twisting can occur. mdpi.comresearchgate.net

Table 1: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (C2-C1-Cα-Cβ) | Dihedral Angle (C1-Cα-Cβ-Cl) | Relative Energy (kcal/mol) | Description |

| A (Anti-periplanar) | ~90° | ~180° | 0 (most stable) | The chloroethyl chain is perpendicular to the ring, and the chlorine is anti to the ring, minimizing steric clash. |

| B (Gauche) | ~90° | ~60° | 0.5 - 1.5 | The chlorine atom is in a gauche position relative to the benzene ring, introducing some steric strain. |

| C (Eclipsed) | ~0° | - | > 5 | Highly unstable due to steric hindrance between the side chain and the ortho-hydrogens of the ring. |

The electronic properties of this compound are dominated by the strong electron-withdrawing nature of the para-nitro group. This group significantly influences the electron density distribution across the entire molecule. The nitro group withdraws electron density from the benzene ring through both inductive and resonance effects, rendering the aromatic ring electron-deficient. This deactivation is crucial for the molecule's reactivity, particularly towards nucleophiles.

The chloroethyl group, while less influential than the nitro group, also contributes to the electronic landscape. The chlorine atom exerts an inductive electron-withdrawing effect, while the ethyl group is weakly electron-donating. Computational methods like Natural Bond Orbital (NBO) analysis or Mulliken population analysis can quantify the partial charges on each atom. The carbon atom attached to the nitro group (C4) and the carbons ortho to it (C3, C5) are expected to have the most significant positive charge, making them susceptible to nucleophilic attack.

Table 2: Illustrative Partial Atomic Charges for this compound

| Atom | Expected Partial Charge (a.u.) | Rationale |

| C1 (ipso-C) | -0.10 to +0.05 | Attached to the alkyl group, slightly influenced by the nitro group. |

| C2, C6 (ortho to ethyl) | -0.15 to -0.05 | Electron-rich due to ortho position relative to the alkyl group. |

| C3, C5 (ortho to nitro) | +0.10 to +0.20 | Highly electron-deficient due to strong withdrawal by the nitro group. |

| C4 (ipso-C, nitro) | +0.25 to +0.35 | Most electron-deficient carbon due to direct attachment to the nitro group. |

| N (nitro group) | +0.50 to +0.60 | Positively charged due to bonding with two highly electronegative oxygen atoms. |

| O (nitro group) | -0.35 to -0.45 | Highly negatively charged. |

| Cl | -0.10 to -0.20 | Electronegative, carrying a partial negative charge. |

The benzene ring in this compound is inherently aromatic, satisfying Hückel's rule with 6 π-electrons in a cyclic, planar, and fully conjugated system. libretexts.orgmasterorganicchemistry.com This aromaticity confers significant thermodynamic stability to the molecule. researchgate.net

Reaction Mechanism Simulations and Energetics

Computational modeling is a powerful tool for investigating the reaction pathways of this compound. Given the presence of a nitro group activating the ring and a potential leaving group (the entire chloroethyl group under certain conditions, or more commonly, a reaction involving the chlorine on the side chain), simulations can provide deep insights into reaction mechanisms. A key reaction type for related halo-nitroaromatics is Nucleophilic Aromatic Substitution (SNAr).

For a hypothetical SNAr reaction where a nucleophile attacks the aromatic ring, computational studies would focus on locating and characterizing the transition state. In SNAr reactions of nitro-activated haloarenes, the mechanism typically proceeds via an addition-elimination pathway. masterorganicchemistry.com The rate-determining step is the initial nucleophilic attack on the electron-deficient ring, forming a high-energy intermediate known as a Meisenheimer complex. nih.goviscnagpur.ac.in

Quantum chemical calculations can model the geometry of this transition state, which would resemble the structure of the Meisenheimer intermediate. For p-chloronitrobenzene, theoretical studies have shown that the intermediate σ-complex can be a transition state rather than a stable intermediate, leading to a concerted mechanism. nih.gov A similar profile would be expected for reactions at the aromatic ring of this compound. The transition state would feature a partial bond between the nucleophile and the attacked carbon, and the negative charge would be delocalized across the ring and, importantly, onto the nitro group, which is crucial for its stabilization.

By mapping the potential energy surface of a reaction, computational chemistry can determine the energy profile, including the activation energies (Ea) or Gibbs free energies of activation (ΔG‡) for key steps. For an SNAr reaction, the activation barrier is the energy difference between the reactants and the Meisenheimer-like transition state.

The presence of the strongly electron-withdrawing nitro group para to a potential leaving group significantly lowers the activation barrier for nucleophilic attack, making the reaction kinetically feasible. iscnagpur.ac.in The chloroethyl group is not a typical leaving group in SNAr reactions directly from the ring. Instead, reactions are more likely to involve the chlorine atom on the ethyl side chain (an SN2 reaction) or nucleophilic attack at the positions ortho to the nitro group if a suitable leaving group were present there. Should a hypothetical SNAr reaction occur at the C1 position (displacing the chloroethyl group), the activation energy would be influenced by the stability of the resulting anion and the strength of the C-C bond being broken.

Table 3: Illustrative Energy Profile Data for a Hypothetical SNAr Reaction

| Reaction Coordinate | Species | Relative Energy (kcal/mol) | Description |

| Start | Reactants (e.g., + OH⁻) | 0 | Isolated reactants. |

| TS1 | Meisenheimer-like Transition State | +15 to +25 | Nucleophilic addition to the ring; rate-determining step. |

| End | Products | Variable | Formation of the substituted product. |

Note: The values presented in the tables are illustrative and based on general principles and data from similar molecules. Specific values for this compound would require dedicated computational studies.

Prediction of Reactivity and Selectivity in Novel Transformations

The reactivity and regioselectivity of this compound in chemical transformations are dictated by the electronic properties of its substituents: the nitro group (-NO₂) and the 2-chloroethyl group (-CH₂CH₂Cl). Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting how these groups influence the outcomes of reactions.

The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution (SNAr). researchgate.netresearchgate.net Conversely, the chloroethyl group is generally considered to be weakly deactivating. The position of these substituents on the benzene ring is critical in determining the regioselectivity of reactions.

Predicting Regioselectivity in Nucleophilic Aromatic Substitution:

In SNAr reactions, a nucleophile attacks the aromatic ring, and a leaving group is displaced. The electron-withdrawing nitro group stabilizes the intermediate Meisenheimer complex, making the positions ortho and para to it more susceptible to nucleophilic attack. researchgate.net For this compound, the primary site for nucleophilic attack would be the carbon atom bearing the chloro group, as it is para to the strongly activating nitro group.

Computational models can predict the regioselectivity of such reactions by calculating the energies of the possible transition states and intermediates. nih.gov A lower activation energy for the formation of a particular isomeric intermediate indicates that the corresponding product will be formed preferentially. For instance, in a reaction involving a nucleophilic attack on the aromatic ring, the stability of the isomeric σ-complexes would be calculated. nih.gov

| Substituent | Position | Electronic Effect | Expected Influence on Reactivity | Directing Effect |

| -NO₂ | 4 | Strong Electron-Withdrawing | Deactivating for Electrophilic Substitution, Activating for Nucleophilic Substitution | Meta-directing |

| -CH₂CH₂Cl | 1 | Weak Electron-Withdrawing | Weakly Deactivating for Electrophilic Substitution | Ortho, Para-directing |

Predicting Reactivity in Other Transformations:

Computational studies on related nitroaromatic compounds have shown that the nature and position of substituents significantly influence their decomposition mechanisms. For example, in the unimolecular decomposition of substituted nitrobenzenes, substituents in the para position have a notable effect on the reaction energy profiles due to resonance effects. nih.gov The carbon-nitro bond dissociation energy in para-substituted nitrobenzenes has been directly correlated with the Hammett constant of the substituent, which quantifies its electron-donating or -withdrawing ability. nih.gov

Solvent Effects in Theoretical Models of Chemical Reactions

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. acs.org Theoretical models account for solvent effects in two primary ways:

Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can often capture the bulk electrostatic effects of the solvent on the solute.

Explicit Solvent Models: In these models, individual solvent molecules are included in the calculation. This method is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in determining reaction pathways. acs.org A hybrid approach, known as the cluster-continuum model, combines a few explicit solvent molecules with a continuum model to balance accuracy and computational cost.

For reactions involving polar molecules like this compound, the polarity of the solvent is a key factor. The absorption spectrum of nitrobenzene (B124822), a related compound, shows shifts in different solvents, indicating varying degrees of solute-solvent interactions. acs.org In nonpolar solvents like cyclohexane, the interactions are weak, while in polar solvents like water and methanol, stronger interactions such as hydrogen bonding can occur. acs.org

The effect of the solvent on reaction rates can be understood by considering its differential solvation of the reactants and the transition state. If the transition state is more stabilized by the solvent than the reactants, the reaction rate will increase, and vice versa. For many reactions, an increase in solvent polarity can lead to a decrease in the reaction rate constant if the reactants are better solvated than the transition state.

| Solvent Property | Influence on Reactants/Transition States | Expected Effect on Reaction Rate |

| Increasing Polarity | Preferential stabilization of polar reactants over a less polar transition state. | Decrease in reaction rate. |

| Increasing Polarity | Preferential stabilization of a polar transition state over less polar reactants. | Increase in reaction rate. |

| Hydrogen Bonding | Specific stabilization of reactants or transition states through hydrogen bonds. acs.org | Can significantly alter reaction rates and selectivity. acs.org |

For instance, in the thermal decomposition of some compounds, moving to a more polar solvent can lead to a less favorable reaction if the reactants are better solvated than the transition state. Computational models can quantify these effects by calculating the energies of the stationary points (reactants, transition states, products) in the presence of different solvent models.

V. Derivatization and Applications in Advanced Organic Synthesis

Synthesis of Functionalized Derivatives of 1-(2-Chloroethyl)-4-nitrobenzene

The two primary reactive sites of this compound, the chloroethyl chain and the nitro group, along with the aromatic ring itself, provide multiple avenues for creating a library of functionalized derivatives.

The chloroethyl group is a key handle for nucleophilic substitution reactions, allowing for the introduction of various other alkyl functionalities. The chlorine atom can be displaced by a range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, reaction with sulfur nucleophiles can yield thioethers, such as 1-[(2-chloroethyl)thio]-4-nitrobenzene. cymitquimica.com This reactivity expands the synthetic utility of the parent compound significantly.

Table 1: Examples of Chloroethyl Chain Modification

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Thiol | 1-[(2-Alkylthio)ethyl]-4-nitrobenzene |

| This compound | Cyanide | 3-(4-Nitrophenyl)propanenitrile |

This table presents hypothetical, yet chemically plausible, transformations based on the known reactivity of alkyl halides.

The nitro group of this compound is a versatile functional group that can be transformed into a variety of other substituents. A common and highly useful transformation is the reduction of the nitro group to an amine (aniline derivative). This can be achieved using various reducing agents, such as hydrogen gas with a metal catalyst (e.g., Pd, Pt) or metals in acidic media (e.g., Sn, Fe in HCl).

The resulting 4-(2-chloroethyl)aniline is a valuable intermediate for further reactions. The amino group can be diazotized and subsequently replaced by a wide range of functionalities, including halogens, hydroxyl groups, and cyano groups, through Sandmeyer and related reactions. Furthermore, the amino group itself can be acylated, alkylated, or used in the formation of amides and sulfonamides. In some biological or chemical systems, the nitro group can be partially reduced to a hydroxylamino group, which may then undergo rearrangement. nih.gov

Table 2: Representative Transformations of the Nitro Group

| Starting Material | Reagents | Product |

|---|---|---|

| This compound | H₂, Pd/C | 4-(2-Chloroethyl)aniline |

| This compound | Sn, HCl | 4-(2-Chloroethyl)aniline |

| 4-(2-Chloroethyl)aniline | 1. NaNO₂, HCl; 2. CuBr | 1-Bromo-4-(2-chloroethyl)benzene |

While the existing nitro group is deactivating and meta-directing for electrophilic aromatic substitution, and the chloroethyl group is weakly activating and ortho-, para-directing, the strategic manipulation of these groups allows for the synthesis of various ring-substituted derivatives. For example, after reduction of the nitro group to the strongly activating amino group, electrophilic substitution reactions such as halogenation or nitration will be directed to the positions ortho to the amino group. Subsequent modification of the amino and chloroethyl groups can then lead to a diverse range of polysubstituted aromatic compounds. The principles of directing effects of substituents are crucial in planning the synthesis of such molecules. libretexts.org

This compound as a Building Block in Complex Syntheses

The derivatization potential of this compound makes it an excellent starting material or intermediate for the construction of more complex molecular architectures, including various heterocyclic systems.

Chlorinated nitroaromatic compounds are recognized as important building blocks for the synthesis of diverse heterocycles. mdpi.comresearchgate.net The dual functionality of this compound allows for its participation in cyclization reactions to form new ring systems. For example, the chloroethyl side chain can react intramolecularly with a nucleophilic group introduced onto the aromatic ring, or it can react with a bifunctional reagent in a condensation reaction.

One potential pathway involves the reduction of the nitro group to an amine, followed by reaction of the resulting aniline (B41778) derivative. The amino group can act as a nucleophile, or it can be transformed into other groups that then participate in cyclization. For instance, reaction with a molecule containing two electrophilic sites could lead to the formation of a heterocyclic ring fused to the benzene (B151609) ring or attached to it. The synthesis of compounds like 3-cyanocarbazoles, which are key intermediates for more complex structures, has been achieved starting from related chloro-nitroaromatic compounds through nucleophilic aromatic substitution followed by cyclization. researchgate.net

The bifunctional nature of this compound and its derivatives suggests their potential use in the synthesis of macrocycles and polymers. For a molecule to be a suitable monomer for polymerization, it generally needs to possess at least two reactive sites. By transforming the nitro group into another reactive functional group, such as an amine or a hydroxyl group, this compound can be converted into an A-B type monomer.

For example, the corresponding 4-(2-chloroethyl)aniline or 4-(2-chloroethyl)phenol (B1595590) could potentially undergo self-condensation reactions under appropriate conditions to form polymers. The chloroethyl group would provide the electrophilic site, and the amino or hydroxyl group would provide the nucleophilic site for the polymerization reaction. The resulting polymers would contain the 4-nitrophenyl or a related structural unit in the repeating backbone. While specific examples of polymerization directly using this compound are not extensively documented in the provided search results, the fundamental reactivity of its derivatives makes this a plausible area of application.

Role in Materials Science and Precursor Chemistry

The unique bifunctionality of this compound, possessing both a polymerizable handle (or a group that can be converted into one) and a functional nitro group, makes it a significant building block in materials science. The nitro group can be further modified, for instance, by reduction to an amino group, opening avenues for a wide range of post-polymerization modifications and the synthesis of materials with tailored properties.

Synthesis of Functional Monomers and Polymers

A key application of this compound in polymer chemistry is its role as a precursor to the functional monomer 4-nitrostyrene (B89597). This transformation can be achieved through a dehydrochlorination reaction. While direct experimental data for the dehydrochlorination of this compound is not extensively reported in readily available literature, a well-established analogous reaction involves the synthesis of 4-nitrostyrene from 4-nitrophenethyl bromide. In a documented procedure, 4-nitrophenethyl bromide is heated to reflux with triethanolamine (B1662121) and water, followed by steam distillation to yield 4-nitrostyrene. prepchem.com This process suggests that a similar base-induced elimination of hydrogen chloride from this compound is a chemically feasible and efficient method for the production of 4-nitrostyrene.

The resulting 4-nitrostyrene is a valuable monomer that can undergo polymerization to form poly(4-nitrostyrene). The presence of the nitro group on the phenyl ring significantly influences the electronic properties of the polymer, making it a subject of interest for various material applications. For instance, the copolymerization of 4-nitrostyrene with other monomers, such as 4-aminostyrene, has been successfully demonstrated. chem-soc.si This spontaneous copolymerization in aqueous solutions allows for the synthesis of block copolymers, where the properties can be tuned by adjusting the monomer feed ratio. chem-soc.si

Furthermore, the vinyl group of 4-nitrostyrene can be selectively hydrogenated to an ethyl group, yielding 4-nitroethylbenzene. This selective reduction, which can be achieved using catalysts like Pd@Ru core-shell nanocubes, highlights the potential for creating a diverse range of functional polymers through post-polymerization modifications. nsf.gov The ability to control the polymerization and subsequent modification of monomers derived from this compound is a critical aspect of designing functional materials with specific characteristics.

Table 1: Synthesis of 4-Nitrostyrene from a 4-Nitrophenethyl Halide

| Starting Material | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Nitrophenethyl bromide | Triethanolamine, Water | Reflux, Steam Distillation | 4-Nitrostyrene | prepchem.com |

Precursors for Optoelectronic Materials (if applicable)

Polymers containing nitroaromatic functionalities are of significant interest in the field of optoelectronics due to the strong electron-withdrawing nature of the nitro group. This characteristic can be exploited to create materials with specific electronic and photonic properties. yamagata-u.ac.jp While direct applications of polymers derived specifically from this compound as precursors for optoelectronic materials are not extensively documented, the synthesis of poly(4-nitrostyrene) and its derivatives provides a clear pathway to such applications.

The incorporation of the 4-nitrophenyl group into a polymer backbone creates a material with a high electron affinity, making it a potential candidate for use as an n-type semiconductor in organic electronic devices. The electronic properties of such optoelectronic polymers can be precisely tuned by controlling the chemical structure, molecular weight, and architecture of the polymer. yamagata-u.ac.jp For example, the development of block copolymers incorporating 4-nitrostyrene units allows for the creation of self-assembled nanostructures with tailored optoelectronic functions. chem-soc.siyamagata-u.ac.jp

Furthermore, the nitro group in these polymers can be chemically transformed into other functional groups, such as an amino group, which can then be used to attach various chromophores or other photoactive moieties. The reduction of 4-nitrostyrene to 4-aminostyrene has been shown to be highly selective, which is a crucial step for creating well-defined functional polymers for optoelectronic applications. rsc.org This versatility in post-polymerization modification allows for the design of a wide array of materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Table 2: Potential Optoelectronic Applications of Nitrated Styrenic Polymers

| Polymer Type | Potential Application | Key Property |

|---|---|---|

| Poly(4-nitrostyrene) | n-type semiconductor | High electron affinity |

| Copolymers of 4-nitrostyrene | Tunable electronic properties | Controlled bandgap |

| Functionalized poly(4-aminostyrene) | Host for chromophores | Versatile for modification |

Vi. Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the molecular-level investigation of 1-(2-Chloroethyl)-4-nitrobenzene, with each technique offering unique insights into its chemical identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and ethyl protons. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two doublets, characteristic of an AA'BB' spin system, in the downfield region (approximately 7.5-8.2 ppm) due to the electron-withdrawing effect of the nitro group. The protons of the ethyl chain would appear as two triplets in the upfield region. The methylene (B1212753) group adjacent to the chlorine atom (–CH₂Cl) is expected around 3.8 ppm, while the methylene group attached to the benzene ring (Ar–CH₂) should appear around 3.2 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. researchgate.net The spectrum for this compound would display six distinct signals. The carbon atom bearing the nitro group (C-NO₂) would be the most downfield among the aromatic signals, followed by the carbon attached to the ethyl group (C-CH₂). The remaining aromatic carbons and the two aliphatic carbons of the ethyl chain would have characteristic chemical shifts.

Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹H | Aromatic H (ortho to NO₂) | 8.1 - 8.3 | Doublet |

| ¹H | Aromatic H (ortho to CH₂CH₂Cl) | 7.4 - 7.6 | Doublet |

| ¹H | Methylene (-CH₂Cl) | 3.7 - 3.9 | Triplet |

| ¹H | Methylene (Ar-CH₂-) | 3.1 - 3.3 | Triplet |

| ¹³C | Aromatic C-NO₂ | ~147 | Singlet |

| ¹³C | Aromatic C-CH₂CH₂Cl | ~145 | Singlet |

| ¹³C | Aromatic CH (ortho to NO₂) | ~129 | Doublet |

| ¹³C | Aromatic CH (ortho to CH₂CH₂Cl) | ~124 | Doublet |

| ¹³C | Methylene (-CH₂Cl) | ~44 | Triplet |

| ¹³C | Methylene (Ar-CH₂-) | ~38 | Triplet |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by strong absorptions from the nitro group. spectroscopyonline.com Two prominent, strong bands are expected: one for the asymmetric NO₂ stretch, typically in the range of 1500-1570 cm⁻¹, and one for the symmetric NO₂ stretch, usually found between 1300-1370 cm⁻¹. spectroscopyonline.comdocumentsdelivered.com Other significant absorptions include the C-H stretching of the aromatic ring (above 3000 cm⁻¹) and the aliphatic ethyl chain (below 3000 cm⁻¹). libretexts.org Aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is expected to produce a band in the 600-800 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar nitro group vibrations are strong in the IR, non-polar or less polar bonds often give strong Raman signals. researchgate.net The symmetric stretch of the nitro group and the vibrations of the benzene ring are typically strong in the Raman spectrum. aps.org

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 | Strong |

| Aromatic C=C | Ring Stretch | 1400 - 1600 | Medium |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 | Strong |

| C-Cl | Stretch | 600 - 800 | Medium-Strong |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. The molecular formula for this compound is C₈H₈ClNO₂, which corresponds to a molecular weight of approximately 185.61 g/mol . cymitquimica.comnih.gov

Upon electron ionization (EI), the molecule would form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic losses of functional groups. Plausible fragmentation pathways include the loss of a chlorine atom (M-35/37), the loss of the nitro group (M-46), and cleavage of the ethyl side chain, leading to the formation of a nitrobenzyl cation (m/z 136) or a tropylium-like ion.

Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Formula |

| 185/187 | Molecular Ion [M]⁺˙ | [C₈H₈ClNO₂]⁺˙ |

| 150 | [M - Cl]⁺ | [C₈H₈NO₂]⁺ |

| 139/141 | [M - NO₂]⁺ | [C₈H₈Cl]⁺ |

| 136 | [M - CH₂Cl]⁺ | [C₇H₆NO₂]⁺ |

| 122 | [M - C₂H₃Cl]⁺ | [C₆H₄NO₂]⁺ |

| 103 | [C₇H₅Cl]⁺˙ | [C₇H₅Cl]⁺˙ |

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. hnue.edu.vn The UV-Vis spectrum of this compound is characterized by electronic transitions within the nitrophenyl chromophore.

The spectrum is expected to show strong absorption bands resulting from π → π* transitions associated with the conjugated π-electron system of the benzene ring and nitro group. libretexts.org These are typically observed at shorter wavelengths (e.g., ~250-280 nm). rsc.orgstackexchange.com A weaker absorption band at a longer wavelength, corresponding to the forbidden n → π* transition of the nitro group's non-bonding electrons, may also be present. truman.edu The presence of the electron-withdrawing nitro group causes a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene. stackexchange.comresearchgate.net

X-ray Crystallography for Solid-State Structure Elucidation

The way molecules are arranged in a crystal lattice is governed by various non-covalent intermolecular interactions. For this compound, these interactions are crucial for the stability of the crystal structure.

Based on analogs like 1-chloromethyl-4-nitrobenzene and 1-chloro-2-methyl-4-nitrobenzene, several key interactions are anticipated. nih.govresearchgate.net Weak C-H···O hydrogen bonds are likely to be a dominant feature, where hydrogen atoms from the benzene ring or the ethyl chain interact with the oxygen atoms of the nitro group on adjacent molecules. nih.govresearchgate.net These interactions can link molecules into chains or more complex networks.

Anticipated Intermolecular Interactions in Crystalline this compound

| Interaction Type | Atoms Involved | Description | Reference Analog |

| Weak Hydrogen Bonding | C-H···O | Hydrogen from the aromatic ring or ethyl group interacting with a nitro oxygen. | 1-Chloromethyl-4-nitrobenzene nih.gov |

| π-π Stacking | Aromatic Ring ··· Aromatic Ring | Parallel-displaced or T-shaped stacking of benzene rings. | 1-chloro-2-methyl-4-nitrobenzene researchgate.netmdpi.com |

| Halogen Contacts | Cl···O | Close contact between the chlorine atom and a nitro oxygen. | 1-chloro-2-methyl-4-nitrobenzene researchgate.net |

Precise Determination of Molecular Geometry and Bond Parameters

The precise determination of molecular geometry, including bond lengths and angles, for this compound and related compounds is primarily achieved through single-crystal X-ray diffraction. This powerful technique provides definitive information about the solid-state conformation of a molecule.

The crystal structure is often stabilized by intermolecular interactions, such as C–H···O hydrogen bonds and π-π stacking interactions between adjacent benzene rings. mdpi.com Bond lengths and angles are found to be within normal ranges and are comparable to other reported structures of similar chloro-nitro aromatic compounds. mdpi.com A combined analysis of gas-phase electron diffraction (GED) and microwave (MW) spectroscopy data for nitrobenzene (B124822) has provided highly accurate structural parameters. researchgate.net

Table 1: Representative Bond Parameters for Related Nitroaromatic Compounds This table presents data from related molecules to illustrate the type of information obtained from structural analysis.

| Parameter | Value (Nitrobenzene, re) researchgate.net | Value (1-Chloro-2-methyl-4-nitrobenzene) mdpi.com |

| C-N Bond Length | 1.468(4) Å | Not explicitly stated |

| N-O Bond Length (avg) | 1.223(2) Å | Not explicitly stated |

| C-C Bond Length (avg, ring) | 1.391(3) Å | Not explicitly stated |

| O-N-O Angle | 124.2(4)° | Not explicitly stated |

| Dihedral Angle (NO₂ vs. Ring) | Planar | 6.2(3)° |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is an indispensable tool for separating, identifying, and quantifying chemical compounds. advancechemjournal.com Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are pivotal in the analysis of this compound, serving to assess the purity of the final product and to monitor the progress of its synthesis. advancechemjournal.comopenaccessjournals.com

Gas Chromatography (GC) for Volatile Product Analysis

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like nitroaromatics. epa.gov EPA Method 8091, for example, details the determination of various nitroaromatics using GC with wide-bore capillary columns and detectors like an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD), which are particularly sensitive to nitro and halogenated compounds. epa.gov

For the analysis of this compound, a GC method would involve injecting a sample into a heated port, where it vaporizes. An inert carrier gas (like helium or nitrogen) transports the vaporized analytes through a capillary column. researchgate.net The separation is based on the differential partitioning of the compounds between the stationary phase (a coating on the column wall) and the mobile gas phase. Due to its polarity and molecular weight, this compound would exhibit a characteristic retention time under specific chromatographic conditions, allowing for its identification and quantification. The method's sensitivity can be in the parts-per-billion (ppb) range, making it suitable for trace analysis. researchgate.net

Table 2: Typical GC Conditions for Nitroaromatic Analysis This table outlines a general set of parameters applicable for the analysis of compounds like this compound, based on established methods for similar analytes. epa.govresearchgate.net

| Parameter | Typical Setting |

| Column | Wide-bore capillary (e.g., 30m x 0.53mm ID) |

| Stationary Phase | 5% Phenyl-methylpolysiloxane |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 60°C, ramp to 280°C |

| Carrier Gas | Helium or Hydrogen |

| Detector | Electron Capture (ECD) or Mass Spectrometry (MS) |

| Detector Temperature | 300 °C |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying compounds that may not be sufficiently volatile or stable for GC analysis. advancechemjournal.comresearchgate.net It is particularly useful for monitoring the progress of a chemical reaction by analyzing aliquots of the reaction mixture for the disappearance of reactants and the appearance of products. It is also the method of choice for assessing the purity of the final, non-volatile product. openaccessjournals.com

For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. sielc.com In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com The separation occurs based on the analyte's hydrophobicity; more non-polar compounds are retained longer on the column. A UV detector is commonly used for detection, as the nitroaromatic chromophore absorbs strongly in the UV region. By comparing the retention time and UV spectrum of the sample peak to that of a known standard, the compound can be identified and quantified with high accuracy and precision. cdc.gov

Table 3: General HPLC Method Parameters for Chloro-Nitro Aromatic Compounds This table provides a representative HPLC method suitable for the purity assessment of this compound. sielc.comcdc.gov

| Parameter | Typical Setting |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm particles) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) at ~254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Vii. Future Directions and Emerging Research Areas

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 1-(2-chloroethyl)-4-nitrobenzene is not commonly detailed in standard literature, but plausible and efficient routes can be devised from readily available starting materials. The primary focus in this area is on improving yield, reducing waste, and employing environmentally benign methodologies, in line with the principles of green chemistry.

A highly feasible pathway involves the direct nitration of (2-chloroethyl)benzene. The starting material, (2-chloroethyl)benzene, can be prepared through the chlorination of ethylbenzene. prepchem.com The subsequent electrophilic nitration using a standard mixture of concentrated nitric acid and sulfuric acid would install a nitro group on the aromatic ring. chemguide.co.uklibretexts.org Due to the directing effect of the ethyl group, this reaction is expected to produce a mixture of ortho and para isomers, from which the desired 4-nitro product can be separated.

Photochemical Nitration: The use of UV radiation to conduct aromatic nitration presents a green alternative to conventional methods that often require high temperatures and aggressive reagents. semanticscholar.org

Solid Acid Catalysts: Replacing liquid acids like sulfuric acid with solid, reusable catalysts such as Fe-modified montmorillonite (B579905) K10 clay can simplify product work-up and reduce corrosive waste streams in related reactions like Friedel-Crafts acylation.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction times for the synthesis of related nitroaromatic compounds, often leading to higher yields and cleaner reactions compared to conventional heating. researchgate.net

Catalytic Reductions: For multi-step syntheses that may involve reduction of the nitro group, modern methods are moving away from stoichiometric metal reductants. Advanced catalytic systems using nanoparticles under mild conditions, such as visible-light irradiation at room temperature, offer high efficiency and selectivity while being more sustainable. rsc.orgresearchgate.net

Exploration of Novel Reactivity Patterns and Selectivities

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. Research is ongoing to selectively target these sites to build molecular complexity in a controlled manner.

Reactions at the Chloroethyl Group: The primary chloride is a good leaving group, making the ethyl side chain susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide array of functional groups, including azides, cyanides, and amines, to serve as handles for further elaboration. The side chain can also undergo base-induced elimination (E2) to furnish 4-nitrostyrene (B89597), a valuable monomer for polymerization.

Transformations of the Nitro Group: The nitro group is a versatile functional group that can be selectively reduced under various conditions. Catalytic hydrogenation is commonly employed to convert the nitro group to a primary amine, yielding 4-(2-chloroethyl)aniline. This aniline (B41778) derivative is a crucial precursor for the synthesis of amides, sulfonamides, and diazonium salts, which are themselves gateways to numerous other functionalities. The reduction can proceed stepwise through nitroso and hydroxylamine (B1172632) intermediates, offering further opportunities for selective transformations. rsc.org

Reactions on the Aromatic Ring: The nitro group strongly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, directing any potential incoming electrophiles to the meta position (ortho to the chloroethyl group). More significantly, the powerful electron-withdrawing nature of the nitro group activates the ring for nucleophilic aromatic substitution (SNAr), particularly if additional leaving groups are present on the ring. chegg.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to modern continuous flow and automated systems represents a significant frontier for the synthesis and utilization of this compound. These technologies offer enhanced control, safety, and efficiency.

Flow Chemistry: Many reactions involved in the synthesis of nitroaromatics, such as nitration, are highly exothermic and can be hazardous on a large scale in batch reactors. nih.gov Continuous flow microreactors offer a much higher surface-area-to-volume ratio, enabling superior heat transfer and precise temperature control. nih.gov This minimizes the risk of thermal runaways and reduces the formation of unwanted byproducts, leading to higher selectivity and yield. For a multi-step synthesis starting from this compound, several reaction steps could be "telescoped" into a continuous sequence, where the output of one reactor feeds directly into the next. This approach avoids the need for isolating and purifying intermediates, saving time, solvents, and resources.

Automated Synthesis: Automated synthesis platforms, or robotic systems, can be employed to rapidly explore and optimize reaction conditions. semanticscholar.org For instance, an automated platform could perform numerous small-scale experiments in parallel to identify the optimal catalyst, solvent, and temperature for a specific transformation of this compound. Furthermore, these platforms are ideal for creating chemical libraries by reacting the parent molecule with a diverse set of reagents in a high-throughput manner. The resulting collection of related but distinct compounds can then be screened for desired properties in fields like drug discovery or materials science.

Advanced Applications in Interdisciplinary Chemical Sciences

The unique combination of functional groups in this compound makes it a powerful precursor for materials with advanced applications across various scientific disciplines.

Medicinal Chemistry and Chemical Biology: Nitroaromatic compounds are used in the synthesis of a wide range of products, including pesticides and pharmaceuticals. nih.govnih.gov The this compound scaffold can be elaborated into novel therapeutic candidates. The nitro group can be reduced to an amine, a common feature in many drug molecules, while the chloroethyl chain can be used to link the scaffold to other pharmacophores or to act as a covalent warhead for targeted enzyme inhibition.

Materials Science and Polymer Chemistry: As mentioned, elimination of HCl from the side chain yields 4-nitrostyrene. This monomer can be polymerized to create functional polymers (polynitrostyrene). The nitro groups along the polymer backbone can then be chemically modified, for example, by reduction to amines, to create materials with tunable properties for applications in coatings, resins, or as functional supports for catalysts. Furthermore, the aniline derivative of the parent compound can be used in palladium-catalyzed cross-coupling reactions to synthesize biaryl structures, which are important in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials.

Dye and Agrochemical Industries: Halogenated nitroaromatics are established intermediates in the production of azo and sulfur dyes, as well as various pesticides. researchgate.netmdpi.com The reactivity of this compound makes it a suitable starting point for the synthesis of new compounds in these classes.

常见问题

Q. What are the optimal synthetic routes for 1-(2-chloroethyl)-4-nitrobenzene, and how can reaction yields be improved?

The synthesis typically involves nucleophilic substitution or alkylation of 4-nitrobenzene derivatives. For example, reacting 4-nitrobenzyl chloride with ethylene dihalides under controlled conditions (e.g., using anhydrous solvents like dichloromethane and catalysts like triethylamine). To improve yields:

Q. How can the purity and structural integrity of this compound be validated?

Employ a combination of analytical techniques:

Q. What are the stability profiles of this compound under varying storage conditions?

Stability data indicate:

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in substitution reactions?

The nitro group is a strong electron-withdrawing group, directing electrophilic substitution to the meta position. Experimental and computational studies (e.g., DFT calculations) show:

Q. What methodologies resolve contradictions between experimental and computational data for this compound?

- Benchmarking : Compare experimental spectroscopic data (e.g., IR, UV-Vis) with QSPR/QSAR predictions from quantum chemistry software (Gaussian, ORCA) .

- Sensitivity analysis : Vary computational parameters (basis sets, solvation models) to identify discrepancies.

- Cross-validation : Use multiple characterization techniques (e.g., XRD for crystallinity) to confirm structural hypotheses .

Q. How can researchers assess the carcinogenic potential of this compound?

Follow ICH guidelines for toxicity studies:

Q. What strategies mitigate spectral interference when characterizing byproducts in synthesis?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from nitro and chloroethyl groups.

- GC-MS with derivatization : Convert polar byproducts (e.g., hydrolysis products) to volatile derivatives for clearer identification .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal decomposition of this compound?

Q. What experimental designs are recommended for studying solvent effects on reaction kinetics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。